Bienvenue dans la boutique en ligne BenchChem!

N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Kinase inhibition CHK1 RSK2

Procure CAS 1251620-45-7 for systematic SAR studies requiring the 2-chlorobenzyl substituent—a critical determinant of kinase selectivity, metabolic stability, and target engagement distinct from Epirimil and other N-aryl analogs. Use to establish polypharmacology signatures across GABA-A, NMDA/AMPA, and CA II pathways, or as a fungicidal scaffold extension beyond Sumitomo patents. Confirm lot-specific purity ≥95% and request kinome profiling panel compatibility before ordering.

Molecular Formula C19H17ClN4OS
Molecular Weight 384.88
CAS No. 1251620-45-7
Cat. No. B2967069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
CAS1251620-45-7
Molecular FormulaC19H17ClN4OS
Molecular Weight384.88
Structural Identifiers
SMILESCC1=NC(=CC(=N1)SCC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=N3
InChIInChI=1S/C19H17ClN4OS/c1-13-23-17(16-8-4-5-9-21-16)10-19(24-13)26-12-18(25)22-11-14-6-2-3-7-15(14)20/h2-10H,11-12H2,1H3,(H,22,25)
InChIKeyIDRSZCCONMNDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251620-45-7) Procurement Baseline


N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251620-45-7) is a synthetic, small-molecule thioacetamide derivative (C19H17ClN4OS, MW 384.88) built on a 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ylthio scaffold . This scaffold is associated with multi-target pharmacological activity, including anticonvulsant effects demonstrated in vivo for the closely related analog Epirimil (N-(3,4-dimethoxyphenyl) congener) [1]. The 2-chlorobenzyl moiety distinguishes it from other N-aryl analogs within the series, a substitution that has been shown in parallel pyrimidine-thioacetamide series to modulate kinase selectivity, metabolic stability, and target engagement [2].

Why Close Analogs of N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide Cannot Simply Be Substituted


Compounds sharing the 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ylthio core are not interchangeable because the N-aryl substituent is a critical determinant of both pharmacodynamic and pharmacokinetic behavior. Within the series, changing the N-benzyl substituent from 3,4-dimethoxyphenyl (Epirimil) to 2-chlorobenzyl (the present compound) is predicted to alter lipophilicity (cLogP), hydrogen-bonding capacity, and steric fit within target active sites such as GABA-A receptors, carbonic anhydrase II, and voltage-gated ion channels [1]. BindingDB data on pyrimidine-4-thioacetamides confirm that even minor N-aryl modifications shift kinase selectivity: for example, IC50 values against CHK1, RSK2, and CHK2 span several orders of magnitude across analogs [2]. A generic pyrimidine-thioacetamide cannot reproduce the specific target-engagement profile that the 2-chlorobenzyl group uniquely confers, making blind substitution scientifically invalid without head-to-head comparative data [3].

Quantitative Differentiation Evidence for N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide vs. Closest Analogs


Kinase Selectivity Profile: 2-Chlorobenzyl vs. Other N-Aryl Congeners

The 2-chlorobenzyl substituent is predicted to confer a distinct kinase selectivity profile compared to other N-aryl analogs within the pyrimidine-4-thioacetamide class. For a closely related analog bearing a different N-aryl group (ChEMBL identifier CHEMBL1910616), in vitro kinase profiling revealed substantially different inhibition potencies across checkpoint and ribosomal S6 kinases: IC50 values of 100,000 nM against CHK1, 12,000 nM against RSK2, and 100,000 nM against CHK2, demonstrating that even modest changes in the N-substituent can shift target engagement by more than 8-fold across kinases within the same profiling panel [1]. The target compound, with its 2-chlorobenzyl group, is structurally positioned to exhibit a selectivity signature distinct from this comparator, though direct experimental confirmation of this selectivity shift awaits publication.

Kinase inhibition CHK1 RSK2 Selectivity profiling

In Vivo Anticonvulsant Activity: Epirimil as Structural Proof-of-Concept

The pyrimidine-4-thioacetamide scaffold to which the target compound belongs has demonstrated validated in vivo anticonvulsant activity through the close structural analog Epirimil (N-(3,4-dimethoxyphenyl) congener). In a controlled study, Epirimil at 50 mg/kg p.o. significantly suppressed seizures in both the pentylenetetrazole (PTZ) model in rats and the maximal electroshock (MES) model in mice, with an ED50 of 12.5 mg/kg determined by probit analysis [1]. Epirimil was classified as a Class IV low-toxicity substance, with the open-field test showing minimal impact on psycho-emotional state or anxiety levels [2]. The 2-chlorobenzyl analog is expected to retain this anticonvulsant core activity while the altered N-substituent may shift the ED50, TD50, and protective index values—parameters that must be determined experimentally for this specific compound before procuring for in vivo seizure studies.

Anticonvulsant Epilepsy In vivo efficacy PTZ MES

mTOR Binding Affinity: Pyrimidine-Thioacetamide Scaffold Potential

Pyrimidine-4-thioacetamide compounds have demonstrated measurable binding affinity to mTOR kinase, a validated oncology target, in chemoproteomic profiling assays. Two structurally related pyrimidine-thioacetamide compounds registered in BindingDB showed Kd values of 6.30 nM and 0.270 nM against human mTOR (assay: LC-MS-based chemoproteomics in mixed HEK293/K562/placenta cell lysate; and kinome scan assay against recombinant wild-type partial-length human mTOR, respectively) [1] [2]. While these data are from compounds that are not identical to the target compound, they demonstrate that the pyrimidine-thioacetamide chemotype is capable of engaging mTOR with high affinity, and the specific 2-chlorobenzyl substitution pattern of CAS 1251620-45-7 may confer a distinct mTOR binding mode or selectivity profile relative to other mTOR-targeting pyrimidine analogs.

mTOR Kinase binding Chemoproteomics Drug discovery

Fungicidal Pyridinylpyrimidine Scaffold: Agricultural Application Potential

The pyridinylpyrimidine moiety that forms the core of CAS 1251620-45-7 is a validated fungicidal pharmacophore described in multiple patents (e.g., US 4,873,248 and US 4,752,608) for controlling phytopathogenic fungi [1] [2]. The patents disclose pyridinylpyrimidine derivatives with preventive and curative fungicidal activity, demonstrating that the pyridin-2-yl-pyrimidine scaffold itself is a privileged structure for antifungal discovery. The target compound incorporates this scaffold with a thioacetamide linker and 2-chlorobenzyl substituent, structural features not represented in the original fungicidal pyridinylpyrimidine patent series, thus representing a novel chemotype for antifungal screening that retains the core pharmacophore while introducing new physicochemical properties through the chlorinated N-benzyl group.

Fungicide Phytopathogenic fungi Pyridinylpyrimidine Crop protection

Multi-Target Docking Profile: GABA-A Receptor, Carbonic Anhydrase II, and NMDA Receptor Engagement

Computational docking studies on the Epirimil analog demonstrate that the 2-methyl-6-(pyridin-2-yl)pyrimidine-4-thioacetamide scaffold can simultaneously engage multiple anticonvulsant-relevant targets, including GABA-A receptor, GABA aminotransferase (GABA-AT), carbonic anhydrase II (CA II), NMDA receptor, and AMPA receptor [1]. This multi-target docking profile is a hallmark of the scaffold's polypharmacology and is not replicated by single-target anticonvulsants such as phenytoin (voltage-gated sodium channel) or ethosuximide (T-type calcium channel). The 2-chlorobenzyl analog is expected to retain this multi-target engagement pattern while the chlorine substituent may enhance hydrophobic interactions within the GABA-A receptor benzodiazepine-binding pocket, which accommodates halogenated aromatic rings in many clinically used positive allosteric modulators.

Molecular docking Polypharmacology GABA-A receptor Carbonic anhydrase NMDA

Comparative Kinase Profiling: S6 Kinase and JAK Family Selectivity

Pyrimidine-thioacetamide derivatives have been profiled against the S6 kinase and JAK kinase families in biochemical assays. A structurally related pyrimidine compound (US 10,538,528, Compound 11) demonstrated an IC50 of 0.300 nM against S6K1 in a QSS Assist FP assay, while another pyrimidine analog (US 10,369,153 / US 9,346,810, Compound 63) showed an IC50 of 0.0550 nM against JAK1/2/3 using the Kit-Tyr 6 Peptide assay system [1] [2]. The target compound's 2-methyl-6-(pyridin-2-yl)pyrimidine core, combined with its distinct 2-chlorobenzyl-thioacetamide extension, represents an underexplored vector in S6K/JAK chemical space that may yield unique selectivity profiles distinct from the published pyrimidine-based kinase inhibitors, particularly regarding JAK family member selectivity (JAK1 vs. JAK2 vs. JAK3).

S6K1 JAK1 JAK2 Kinase panel screening

Recommended Procurement Scenarios for N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (CAS 1251620-45-7)


Anticonvulsant SAR expansion: 2-Chlorobenzyl analog in head-to-head comparison with Epirimil

Procure CAS 1251620-45-7 as the 2-chlorobenzyl-substituted comparator for a systematic SAR study alongside Epirimil (N-(3,4-dimethoxyphenyl) analog) and other N-aryl variants. Test in parallel in PTZ-induced seizure and MES models to determine the effect of the 2-chlorobenzyl group on ED50, TD50, and protective index relative to Epirimil's published ED50 of 12.5 mg/kg and Class IV low-toxicity profile [1]. Include rotarod neurotoxicity assessment and open-field behavioral evaluation to quantify the therapeutic window shift conferred by chlorine substitution.

Kinome-wide selectivity profiling and kinase inhibitor discovery

Submit CAS 1251620-45-7 to a commercial kinome profiling panel (e.g., Eurofins DiscoverX or Reaction Biology Corporation) to generate the first comprehensive kinase selectivity dataset for the 2-chlorobenzyl-pyrimidine-thioacetamide chemotype [1]. Compare the resulting selectivity fingerprint (including S6K1, JAK1/2/3, CHK1, RSK2, and mTOR activity) against published pyrimidine-thioacetamide kinase data to identify targets where the 2-chlorobenzyl group confers superior potency or selectivity [2].

Agricultural fungicide lead generation with pyridinylpyrimidine scaffold

Screen CAS 1251620-45-7 in an in vitro panel of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Puccinia spp.) following the fungicidal testing protocols established for pyridinylpyrimidine derivatives in US Patents 4,873,248 and 4,752,608 [1]. The 2-chlorobenzyl-thioacetamide extension represents a structural variation not covered in the original Sumitomo patent series and may confer improved physicochemical properties (enhanced logP, altered metabolic stability) for foliar application or soil treatment [2].

Multi-target polypharmacology probe for neuroscience research

Use CAS 1251620-45-7 as a chemical probe to investigate polypharmacology at the intersection of GABAergic, glutamatergic (NMDA/AMPA), and carbonic anhydrase pathways [1]. Conduct radioligand binding assays at GABA-A receptor subtypes, functional NMDA/AMPA electrophysiology assays, and stopped-flow CO2 hydration assays for CA II inhibition to generate quantitative target-engagement data. Compare the multi-target profile against single-mechanism reference compounds (e.g., diazepam for GABA-A; MK-801 for NMDA; acetazolamide for CA II) to establish the compound's polypharmacology signature [2].

Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.